Oxadiargyl

Descripción general

Descripción

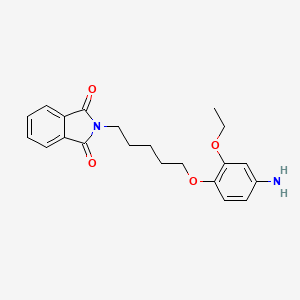

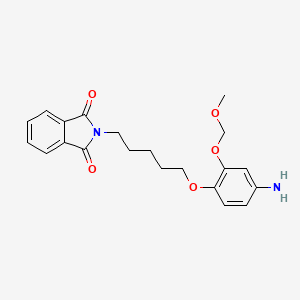

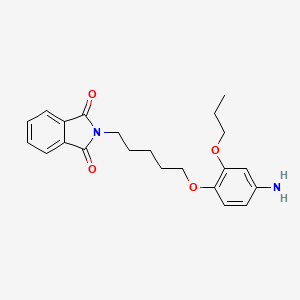

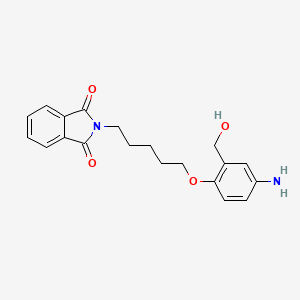

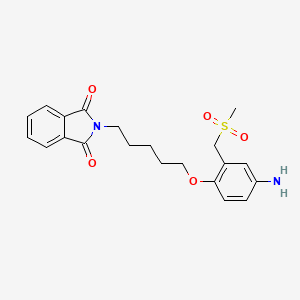

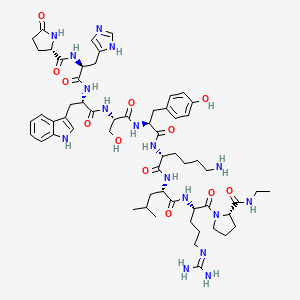

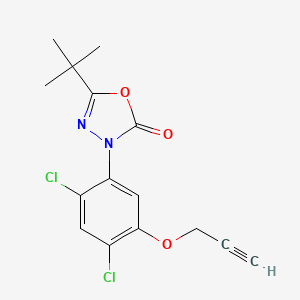

Oxadiargyl is a compound with the molecular formula C15H14Cl2N2O3 . It is mainly used as a selective contact herbicide for soil treatment in rice transplanting fields .

Molecular Structure Analysis

This compound has a complex molecular structure. Its IUPAC name is 5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one . The compound’s molecular weight is 341.2 g/mol . The crystal structure of this compound has been studied and reported in the literature .

Chemical Reactions Analysis

This compound is known to degrade rapidly in paddy soil with half-lives (t1/2) of 4.5–7.6 days . This indicates that it undergoes chemical reactions in the environment, leading to its breakdown. The specific chemical reactions that this compound undergoes are not detailed in the search results, but they likely involve interactions with soil components and environmental factors.

Physical And Chemical Properties Analysis

This compound is a member of the 1,3,4-oxadiazol-2(3H)-one family . Compounds in this family are generally recognized for their stability, forming aromatic compounds. They are generally colorless, crystalline substances with a low melting point and are almost non-polar .

Aplicaciones Científicas De Investigación

Effects on Direct-Seeded Rice and Weeds under Different Conditions

Oxadiargyl has been studied for its selectivity and effects in direct-seeded rice under aerobic and anaerobic conditions. The herbicide shows greater activity under anaerobic conditions, beneficial for managing weeds like Echinochloa crus-galli in rice production, especially in Mediterranean agriculture (Gitsopoulos & Froud-Williams, 2004).

Residue and Environmental Impact

Research has developed methods for monitoring this compound's dissipation dynamics and final residues in paddy fields, emphasizing the importance of understanding its behavior in agricultural environments to mitigate any potential negative impacts (Deng et al., 2018).

Weed Control Efficacy in Dry-Seeded Rice

A study in Bangladesh evaluated this compound's efficacy and phytotoxicity, showing it effectively controlled specific weeds in dry-seeded rice systems, improving yield with higher application rates, although phytotoxicity concerns were noted (Ahmed & Chauhan, 2015).

Method for Determining Residues in Environmental and Food Samples

A method using gas chromatography has been developed for determining this compound residues in various samples, including environmental and food contexts, which is crucial for assessing its presence and potential impact on ecosystems and human health (Shi et al., 2010).

Interaction with Plant Proteins

Research indicates this compound's potential to interact with essential plant proteins, such as phytocystatins, affecting their structure and function, which could have implications for crop yield and resistance to pests or diseases (Ahmed et al., 2017).

Encapsulation for Weed Management

Studies on encapsulating this compound for season-long weed management in rice show promising results for improving application effectiveness and environmental safety, highlighting the potential for innovative formulations to enhance its use in agriculture (Bommayasamy & Chinnamuthu, 2021).

Mecanismo De Acción

Target of Action

Oxadiargyl primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

This compound acts as an inhibitor of PPO . By binding to this enzyme, it prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . This inhibition disrupts photosynthesis and leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chlorophyll and heme biosynthesis pathway . The inhibition of PPO disrupts this pathway, leading to the accumulation of protoporphyrinogen IX. This accumulation results in the production of peroxidative agents that cause the breakdown of cell membranes . A study has indicated that the main pathway of hydrolytic transformation of this compound is the heterocyclic oxadiazoline ring cleavage .

Pharmacokinetics

Studies have shown that this compound undergoes hydrolytic degradation, particularly under alkaline conditions . The half-life values of this compound indicate that alkaline hydrolysis plays a dominant role in its degradation .

Result of Action

The action of this compound at the molecular level leads to the disruption of cell membranes . At the cellular level, this disruption results in the chlorosis (yellowing) of leaves, followed by desiccation and necrosis (browning) within 1 to 3 days . This ultimately leads to the death of the weed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolytic degradation of this compound . Alkaline conditions tend to accelerate the degradation process . .

Direcciones Futuras

The European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at the European level for the pesticide active substance Oxadiargyl . This suggests that regulatory bodies are actively monitoring the use of this compound and may adjust guidelines based on new research findings .

Propiedades

IUPAC Name |

5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOODWOZJVJKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058085 | |

| Record name | Oxadiargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39807-15-3 | |

| Record name | Oxadiargyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39807-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxadiargyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxadiargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXADIARGYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33159G4WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Oxadiargyl inhibits the enzyme protoporphyrinogen oxidase IX (Protox). [, ] This enzyme plays a crucial role in chlorophyll biosynthesis in plants.

A: Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, a chlorophyll precursor. This accumulation, in turn, results in the formation of reactive oxygen species (ROS) upon exposure to light, ultimately causing damage to cell membranes and plant death. [, ]

A: The molecular formula of this compound is C18H15ClN4O3, and its molecular weight is 370.8 g/mol. []

A: While the provided research papers don't delve into detailed spectroscopic analysis, several studies mention analytical techniques employed for this compound detection and quantification. These techniques include Gas Chromatography with Electron Capture Detection (GC-ECD) [, ] and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). []

A: Soil with higher organic matter content tends to bind more this compound, potentially reducing its availability to target weeds and impacting its efficacy. This effect was observed in a study conducted at two different locations with varying soil organic matter. []

A: Research indicates that this compound degradation in paddy field water is relatively slow, with a half-life exceeding 90 days under dark conditions at 25°C. []

ANone: this compound is a herbicide and does not exhibit catalytic properties. Therefore, questions related to reaction mechanisms, selectivity, and uses in catalysis are not applicable.

A: While specific SAR studies on this compound aren't included in the provided literature, research suggests that modifications to its structure, such as encapsulation within zeolite, biochar, starch, or water-soluble polymers, can influence its release and effectiveness. [, ]

A: Encapsulating this compound within various materials, such as zeolite, biochar, starch, or water-soluble polymers, has been shown to influence its release and effectiveness in controlling weeds in rice paddy fields. [, ]

A: Research indicates that this compound, formulated as a compound dispersible oil suspended agent with penoxsulam at a 1:2 ratio, effectively controls annual weeds in transplanted rice fields. [] Other ratios didn't show the same synergistic effect, highlighting the importance of formulation.

A: Research indicates that this compound degrades rapidly in paddy soil, exhibiting a half-life ranging from 4.5 to 7.6 days. []

A: Studies show that this compound residues in rice grains, straw, hull, and paddy water remain below the detection limit at harvest, indicating minimal risk to consumers. []

A: Research demonstrates that this compound, when applied at a specific dosage and followed by specific water management practices, effectively controls red rice and other weeds in rice fields, leading to increased yield. []

A: While the provided research papers don't specifically address resistance mechanisms, one study suggests that integrating this compound with other weed management techniques, such as hand weeding, can help delay herbicide resistance development. []

A: While this compound is generally considered safe for rice, studies show that higher doses (480 and 560 g/ha) can cause temporary phytotoxic effects, which subside without impacting yield. []

A: A study on common carp (Cyprinus carpio) exposed to sublethal concentrations of this compound revealed negative impacts on growth performance, serum biochemical parameters, and liver histology. [] This highlights the potential risk of this compound to aquatic life.

ANone: this compound is a herbicide and not a pharmaceutical drug. Therefore, questions related to drug delivery and targeting are not applicable.

ANone: The provided research papers do not cover the use of biomarkers or diagnostics in relation to this compound.

ANone: Several analytical methods are mentioned throughout the research papers for detecting, quantifying, and monitoring this compound. These include:

- Gas Chromatography with Electron Capture Detection (GC-ECD): Used for analyzing this compound residues in soil and plant samples. [, ]

- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Employed for studying this compound dissipation dynamics and residues in paddy water, soil, straw, hull, and rice grains. []

- Electrochemical methods: Investigated the electrochemical behavior of this compound using a modified graphene-paste electrode. []

A: Research highlights the role of hydrolysis, photolysis, and soil microbial activity in this compound degradation. [, ] Sunlight appears to be a significant factor influencing its breakdown in the field. []

A: Contrary to potential negative effects, research suggests that this compound application, compared to unsprayed and hand-weeded treatments, resulted in higher levels of fungi, actinobacteria, and bacteria in the soil at various observation stages. []

A: While not explicitly addressed in the provided literature, the slow degradation of this compound in water under dark conditions suggests its dissolution rate may influence its persistence and effectiveness. [] Further research is needed to fully understand this aspect.

ANone: These aspects are not directly addressed within the scope of the provided research papers.

ANone: Several alternative herbicides for rice weed control are mentioned throughout the research papers, including:

- Pendimethalin [, , , , , ]

- Butachlor [, , ]

- Pyrazosulfuron-ethyl [, ]

- Pretilachlor [, ]

- Bispyribac-sodium [, , , , ]

- Penoxsulam [, , , ]

- Cyhalofop-butyl [, , ]

- Fenoxaprop-p-ethyl [, ]

- Ethoxysulfuron [, , ]

- 2,4-D [, ]

- Triafamone [, ]

ANone: The research papers highlight various aspects of these alternative herbicides:

- Pendimethalin: Effective against certain grasses but less so against broadleaf weeds. [, ]

- Butachlor: Effective against grasses and some broadleaf weeds, but may have residual effects on subsequent crops. [, ]

- Pyrazosulfuron-ethyl: Less effective against grasses compared to this compound. [, ]

- Pretilachlor: Similar efficacy to this compound but may require integration with other methods for optimal weed control. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.